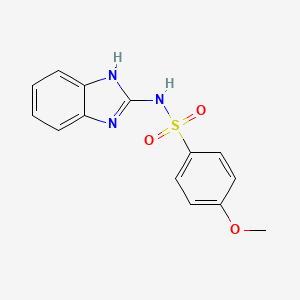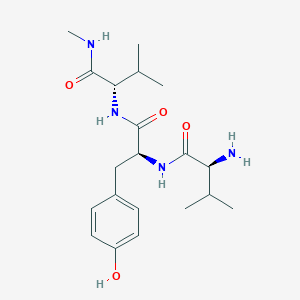
2-(2-Hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate is a chemical compound with the molecular formula C6H16N2O2 for the 2-(2-Hydroxyethylamino)ethanol part and C8H19O4P for the 6-methylheptyl dihydrogen phosphate part. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol typically involves the reaction of ethylene oxide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with ethylenediamine.
For the preparation of 6-methylheptyl dihydrogen phosphate, the process involves the esterification of 6-methylheptanol with phosphoric acid. This reaction is typically carried out under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as distillation, crystallization, and chromatography are used to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or amino groups with other functional groups.
6-methylheptyl dihydrogen phosphate primarily undergoes:
Hydrolysis: This reaction breaks down the ester bond, yielding 6-methylheptanol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and alcohols.
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The hydroxyl and amino groups in the molecule allow it to form hydrogen bonds and electrostatic interactions, which are crucial for its biological activity.
6-methylheptyl dihydrogen phosphate exerts its effects primarily through its phosphate group, which can participate in phosphorylation reactions. These reactions are essential for regulating various cellular processes, including signal transduction and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: Similar compounds include N,N-bis(2-hydroxyethyl)ethylenediamine and 2-(2-aminoethylamino)ethanol.
6-methylheptyl dihydrogen phosphate: Similar compounds include other alkyl dihydrogen phosphates such as octyl dihydrogen phosphate and decyl dihydrogen phosphate.
Uniqueness
2-(2-Hydroxyethylamino)ethanol is unique due to its dual functional groups (hydroxyl and amino), which provide versatility in chemical reactions and biological interactions. 6-methylheptyl dihydrogen phosphate stands out for its specific alkyl chain length and branching, which influence its physical and chemical properties, making it suitable for specialized industrial applications.
Propriétés
Numéro CAS |
68379-10-2 |
|---|---|
Formule moléculaire |
C12H30NO6P |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-8(2)6-4-3-5-7-12-13(9,10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);5-7H,1-4H2 |
Clé InChI |
LHXNIRPCJJXWTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOP(=O)(O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


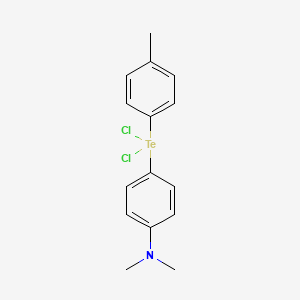

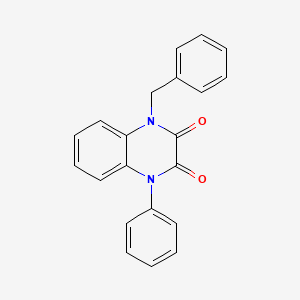
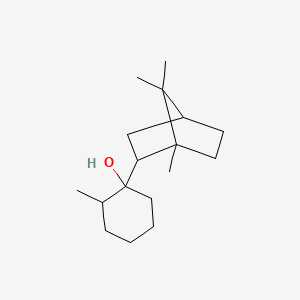


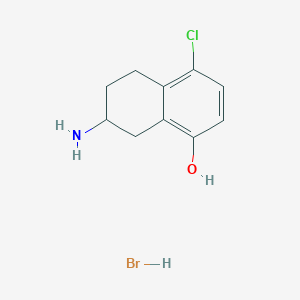
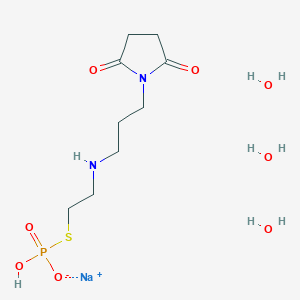
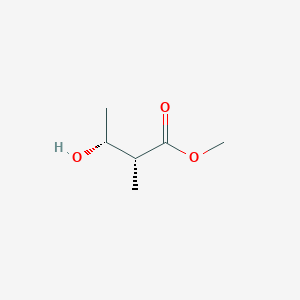


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
